molecular formula C10H22N2O B13749407 (2R)-2-amino-N,N-diethyl-3-methylpentanamide

(2R)-2-amino-N,N-diethyl-3-methylpentanamide

Cat. No.: B13749407
M. Wt: 186.29 g/mol
InChI Key: QLDBICAEGOTPTI-YGPZHTELSA-N
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Description

(2R)-2-amino-N,N-diethyl-3-methylpentanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, characterized by the presence of an amino group and a diethylamide moiety, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N,N-diethyl-3-methylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-amino-3-methylpentanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,N-diethyl-3-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

(2R)-2-amino-N,N-diethyl-3-methylpentanamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-2-amino-N,N-diethyl-3-methylpentanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center can influence the binding affinity and selectivity of the compound for its targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-methylpentanoic acid
  • (2R)-2-amino-N,N-dimethyl-3-methylpentanamide
  • (2R)-2-amino-N,N-diethyl-2-methylbutanamide

Uniqueness

(2R)-2-amino-N,N-diethyl-3-methylpentanamide is unique due to its specific combination of functional groups and chiral center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, which can be advantageous in specific research or industrial contexts.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(2R)-2-amino-N,N-diethyl-3-methylpentanamide

InChI

InChI=1S/C10H22N2O/c1-5-8(4)9(11)10(13)12(6-2)7-3/h8-9H,5-7,11H2,1-4H3/t8?,9-/m1/s1

InChI Key

QLDBICAEGOTPTI-YGPZHTELSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)N(CC)CC)N

Canonical SMILES

CCC(C)C(C(=O)N(CC)CC)N

Origin of Product

United States

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